molecular formula C6H7F3N4 B1472242 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 1544816-52-5

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1472242
CAS No.: 1544816-52-5
M. Wt: 192.14 g/mol
InChI Key: ODROPSAKHNOFOV-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a chemical compound. Unfortunately, there is not much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of this compound is not available .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility in various solvents. Unfortunately, specific information about the physical and chemical properties of this compound is not available .

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, have been extensively studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially at the 3- or 5-position on the pyrazole nucleus, significantly influences the activity profile of these compounds. Research has focused on developing novel anti-inflammatory and antibacterial agents with better action profiles and minimal side effects, leveraging the unique chemical structure of trifluoromethylpyrazoles (Kaur, Kumar, & Gupta, 2015).

Synthetic and Medicinal Perspectives

Methyl-substituted pyrazoles, such as this compound, have shown potent medicinal properties and are considered significant scaffolds in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, making them valuable for generating new leads with high efficacy and lower microbial resistance. The synthetic approaches for these derivatives have been well-documented, providing a foundation for future research in developing novel therapeutics (Sharma et al., 2021).

Heterocyclic Compound Synthesis

The unique reactivity of certain pyrazoline derivatives, including those related to this compound, makes them valuable as building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting the versatility of pyrazoline derivatives in the synthesis of complex molecular structures with potential medicinal applications (Gomaa & Ali, 2020).

Catalysis in Medicinal Synthesis

Hybrid catalysts have been employed in synthesizing pyrano[2,3-d]pyrimidine scaffolds, with this compound-related compounds potentially serving as key precursors. These scaffolds are crucial for the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The use of diverse hybrid catalysts in these syntheses opens up new avenues for developing lead molecules with significant therapeutic potential (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The safety and hazards of a compound are determined by its physical, chemical, and toxicological properties. According to the safety data sheet, 1-Methyl-3-trifluoromethyl-1H-pyrazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c1-13-3(5(10)11)2-4(12-13)6(7,8)9/h2H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODROPSAKHNOFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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